molecular formula C15H23BO2S B12091130 2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12091130
M. Wt: 278.2 g/mol
InChI Key: JXNHEHHCDIYVSK-UHFFFAOYSA-N
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Description

2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the borylation of 3-cyclopentylthiophene. This process can be achieved using various borylation methods, including the use of boronic acids or esters. One common method involves the reaction of 3-cyclopentylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base under inert conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert it into alkanes or other reduced forms.

    Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds.

Scientific Research Applications

2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation of the boron atom to a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond between the aryl or vinyl groups. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Pinacolborane
  • Bis(pinacolato)diboron

Uniqueness

2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which imparts distinct reactivity and stability. Its cyclopentylthiophene moiety provides additional steric and electronic properties that differentiate it from other boronic esters .

Properties

Molecular Formula

C15H23BO2S

Molecular Weight

278.2 g/mol

IUPAC Name

2-(3-cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO2S/c1-14(2)15(3,4)18-16(17-14)13-12(9-10-19-13)11-7-5-6-8-11/h9-11H,5-8H2,1-4H3

InChI Key

JXNHEHHCDIYVSK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C3CCCC3

Origin of Product

United States

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